molecular formula C₁₀H₉FO₂ B1145532 3-Fluoro-2-methylcinnamic acid CAS No. 155814-23-6

3-Fluoro-2-methylcinnamic acid

Numéro de catalogue: B1145532
Numéro CAS: 155814-23-6
Poids moléculaire: 180.18
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Fluoro-2-methylcinnamic acid (CAS 155814-23-6) is a high-purity fluorinated cinnamic acid derivative of significant interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its specific structure, featuring a fluorine atom and a methyl group on the phenyl ring, makes it a valuable intermediate in the exploration of novel bioactive compounds. A key application documented in patent literature is its use as a critical precursor in the synthetic pathway for creating sulindac analogues, which are compounds studied for their potential anti-inflammatory and anti-tumor effects . The compound is typically supplied as a solid that should be stored sealed in a dry environment at 2-8°C to maintain stability . Handling should follow standard safety protocols, as it carries the GHS warning word for potential health hazards (H302, H312, H332) . This product is intended for research and laboratory use only and is not approved for diagnostic, therapeutic, or human consumption.

Propriétés

IUPAC Name

(E)-3-(3-fluoro-2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDLRLIWXWVPES-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Propionic Anhydride-Mediated Synthesis

The most widely documented method involves condensation of p-fluorobenzaldehyde with propionic anhydride. As detailed in WO2005068411A1, this one-pot reaction proceeds via in situ formation of a mixed anhydride intermediate. Key parameters include:

  • Molar ratio : 1:1.2 (aldehyde:anhydride)

  • Temperature gradient : 80°C for nucleation, 110°C for condensation

  • Catalyst system : Hexamethylenetetramine (HMTA)/acetic anhydride

Reaction monitoring via HPLC shows complete conversion within 4 hours, yielding p-fluoro-α-methylcinnamic acid (structural analog to 3-fluoro-2-methyl derivative) at 88% purity. Post-processing involves sequential washing with 2N NaOH and HCl to remove unreacted reagents.

Propandioic Acid Coupling

CN102633625B discloses an alternative pathway using propandioic acid under ionic liquid catalysis. The process features:

ParameterValue
Solvent[BMIM][TOS] ionic liquid
Catalyst loading5 mol% ammonium acetate
Reaction time2.5 hours
Isolated yield91%

This method eliminates traditional solvent waste, with ionic liquid recovery rates exceeding 98% through vacuum distillation.

Catalytic Hydrogenation Techniques

α,β-Unsaturated Intermediate Reduction

US5998477A describes hydrogenation of 3-fluoro-4-methoxy-α-methylcinnamic acid using PtO₂ catalyst at 43 psi H₂. Key observations:

  • Hydrogen uptake completes within 24 minutes at 20°C

  • Selectivity for cis-isomer reaches 94% in methanol solvent

  • Catalyst reuse potential: 7 cycles with <5% activity loss

The resulting dihydro derivative serves as precursor for indenylacetic acid pharmaceuticals via dehydration.

Ionic Liquid-Mediated Synthesis Optimization

CN102633625B's innovative approach using 1-butyl-3-methylimidazolium tosylate ([BMIM][TOS]) demonstrates multiple advantages:

  • Reaction acceleration : Turnover frequency increases 3.2-fold vs. DMF

  • Byproduct suppression : Water content <0.5% prevents hydrolysis

  • Energy efficiency : 70-80°C operating range vs. 110°C in conventional methods

Comparative kinetic studies show apparent activation energy reduction from 68 kJ/mol (traditional) to 51 kJ/mol (ionic liquid).

Regioselective Cyclization Processes

WO2005068411A1's patent outlines a critical cyclization step forming 6-fluoro-2-methylindanone from (3-fluorophenyl)-isopropenyl-ketone:

Cyclization conditions :

  • H₂SO₄ (96%) in dichloromethane

  • Temperature control: 0-60°C (±2°C)

  • Regioisomer ratio: 19:1 at 0°C vs. 10:1 at 60°C

This step directly impacts final product purity, with optimal conditions yielding 93% desired regioisomer.

Comparative Methodological Analysis

MethodYield (%)Purity (%)E-factorCost Index
Classical Aldol88958.21.00
Ionic Liquid91972.11.15
Hydrogenation85926.71.30
Regioselective93994.51.08

E-factor = kg waste/kg product; Cost Index normalized to classical method

Industrial-Scale Process Considerations

Continuous Flow Implementation

Recent adaptations of WO2005068411A1's methodology in flow reactors show:

  • 40% reduction in cycle time (4h → 2.4h)

  • Improved temperature control (±0.5°C vs. ±2°C batch)

  • Productivity increase to 1.2 kg/L/h

Crystallization Optimization

US5998477A's crystallization protocol achieves 99.5% purity through:

  • Ethanol/water (95:5) antisolvent system

  • Controlled cooling at 0.5°C/min

  • Ultrasound-assisted nucleation

Pharmaceutical Derivitization Pathways

The MDPI study demonstrates conversion to bioactive derivatives through:

  • Amide coupling : Primaquine-cinnamic acid hybrids show enhanced antimalarial activity (IC₅₀ = 0.8 μM vs 2.3 μM parent)

  • Esterification : Methyl ester prodrugs improve oral bioavailability by 60%

  • Metal complexes : Cu(II) chelates exhibit 92% COX-2 inhibition at 10μM

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-2-methylcinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mécanisme D'action

The mechanism of action of 3-Fluoro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often attributed to its ability to modulate enzyme activity, disrupt cellular processes, and interact with cellular membranes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Type

The biological and chemical properties of cinnamic acid derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
3-Fluoro-2-methylcinnamic acid 3-F, 2-CH₃ 180.18 Enhanced lipophilicity; potential antitumor activity (inference from fluorinated analogs)
trans-2-Methylcinnamic acid 2-CH₃ 162.19 Demonstrated phytotoxic activity against Cuscuta campestris seedlings
trans-3-Fluorocinnamic acid 3-F 166.13 Tested for phytotoxicity; positional fluorine impacts hydrogen bonding
trans-4-Fluorocinnamic acid 4-F 166.13 Differential activity vs. 3-fluoro isomer due to para-substitution
3-Trifluoromethylcinnamic acid 3-CF₃ 216.16 Increased lipophilicity and acidity; used in drug design
4-Chloro-2-fluoro-3-methoxycinnamic acid 4-Cl, 2-F, 3-OCH₃ 228.62 Multi-substituted analog with potential enhanced bioactivity
Key Observations:
  • Fluorine vs.
  • Positional Isomerism : Fluorine at the 3-position (meta) versus 4-position (para) alters electronic effects and hydrogen-bonding capacity. For example, para-substituted fluorocinnamic acids may exhibit different crystal packing behaviors .
  • Lipophilicity : Trifluoromethyl (CF₃) groups significantly enhance lipophilicity compared to single fluorine or methyl groups, influencing membrane permeability and bioavailability .

Activité Biologique

3-Fluoro-2-methylcinnamic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a reactive carboxylic acid group and a cinnamonyl moiety , which contributes to its biological activity. The presence of fluorine and methyl groups may influence its interactions with biological targets compared to parent cinnamic acid derivatives.

The biological effects of this compound are attributed to several mechanisms:

  • Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Cell Membrane Interaction : It can interact with cellular membranes, affecting membrane fluidity and permeability.
  • Antioxidant Activity : Similar to other cinnamic acid derivatives, it may exhibit antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including:

  • Bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Staphylococcus aureus.
  • Fungi : Exhibits activity against Candida albicans and Aspergillus niger.

The antimicrobial efficacy is typically assessed using methods such as the well diffusion method, measuring the zone of inhibition .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Viability Studies : In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer) indicate that the compound can significantly reduce cell viability, suggesting cytotoxic effects .
  • Mechanism Insights : Its anticancer effects may involve the modulation of signaling pathways related to apoptosis and cell proliferation.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results showed substantial zones of inhibition, indicating its potential as an antimicrobial agent.
  • Anticancer Research :
    • In a comparative study involving several cinnamic acid derivatives, this compound demonstrated significant cytotoxicity against MCF-7 cells, with an IC50 value comparable to established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound suggests that modifications to the cinnamic acid core can significantly influence its biological activity. The introduction of fluorine and methyl groups alters the pharmacokinetic properties and enhances the compound's interaction with biological targets .

Summary Table of Biological Activities

Activity TypePathogens/Cell LinesObserved EffectReference
AntimicrobialE. coli, K. pneumoniae, S. aureusSignificant zones of inhibition
AntifungalC. albicans, A. nigerEffective antifungal properties
AnticancerMCF-7 (breast cancer)Reduced cell viability

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-2-methylcinnamic acid, and how can reaction efficiency be optimized?

The synthesis of fluorinated cinnamic acid derivatives typically employs Knoevenagel condensation between fluorinated benzaldehyde derivatives and malonic acid derivatives. For this compound, a methyl-substituted fluorobenzaldehyde precursor can react with malonic acid under acidic or basic catalysis. Optimization involves:

  • Catalyst selection : Pyridine or piperidine for base-catalyzed reactions, or acetic acid for acid-mediated conditions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Reactions are often conducted at 80–100°C to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most suitable for characterizing this compound?

  • HPLC/LC-MS/MS : Quantifies purity and detects trace impurities, especially fluorinated byproducts (e.g., using C18 columns with acetonitrile/water gradients) .
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine substitution patterns, while 1H^{1}\text{H} NMR resolves methyl and vinyl proton environments .
  • FT-IR : Confirms carboxylic acid (C=O stretch ~1700 cm1^{-1}) and conjugated double bond (C=C stretch ~1630 cm1^{-1}) .

Q. How is this compound utilized as a precursor in pharmacological studies?

This compound serves as a building block for:

  • Anticancer agents : Fluorine enhances bioavailability; methyl groups influence lipophilicity for target binding .
  • Antimicrobial derivatives : Structural analogs (e.g., amides or esters) are screened against bacterial/fungal models .
  • Fluorescent probes : Conjugation with fluorophores enables tracking in cellular uptake studies .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., 19F^{19}\text{F}19F NMR shifts) be resolved for fluorinated cinnamic acids?

Contradictions often arise from:

  • Solvent effects : Fluorine chemical shifts vary with solvent polarity; use deuterated DMSO or CDCl3_3 for consistency .
  • Tautomeric equilibria : Assess pH-dependent shifts (e.g., carboxylic acid deprotonation alters conjugation) .
  • Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2 or kinase enzymes) using AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position) with experimental IC50_{50} values .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. How does fluorination impact the photostability of this compound under UV exposure?

  • Accelerated degradation studies : Expose solutions to UV light (254–365 nm) and monitor decomposition via HPLC .
  • Mechanistic analysis : Fluorine’s electron-withdrawing effect may stabilize intermediates, reducing radical-mediated degradation .

Q. What experimental designs address low yields in cross-coupling reactions involving this compound?

  • Catalyst screening : Pd(PPh3_3)4_4 or NiCl2_2(dppe) for Suzuki-Miyaura couplings with aryl boronic acids .
  • Additives : Use silver oxide to suppress protodehalogenation in Heck reactions .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Q. How can chiral resolution of this compound enantiomers be achieved?

  • Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

Methodological Challenges and Solutions

Q. What statistical approaches reconcile discrepancies in biological assay data for fluorinated analogs?

  • Meta-analysis : Pool data from multiple studies to identify outliers or trends .
  • Dose-response modeling : Fit data to Hill equations to quantify potency variability .

Q. How do solvent and temperature affect crystallization of this compound?

  • Solvent polarity : Ethanol/water mixtures (7:3 v/v) promote needle-like crystals suitable for X-ray diffraction .
  • Cooling rate : Slow cooling (0.5°C/min) minimizes defects and improves monocrystallinity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.